![molecular formula C6H12N2O B1529678 1-(Azetidin-3-yl)azetidin-3-ol CAS No. 1257293-85-8](/img/structure/B1529678.png)
1-(Azetidin-3-yl)azetidin-3-ol
Overview
Description
“1-(Azetidin-3-yl)azetidin-3-ol” is a chemical compound with the CAS Number: 1257293-85-8 . It has a molecular weight of 128.17 and its IUPAC name is [1,3’-biazetidin]-3-ol .
Molecular Structure Analysis
The molecular formula of “1-(Azetidin-3-yl)azetidin-3-ol” is C6H12N2O . The InChI code for this compound is 1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2 .
Physical And Chemical Properties Analysis
The predicted boiling point of “1-(Azetidin-3-yl)azetidin-3-ol” is 238.7±35.0 °C and its predicted density is 1.285±0.06 g/cm3 . The predicted pKa value is 14.27±0.20 .
Scientific Research Applications
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives
“1-(Azetidin-3-yl)azetidin-3-ol” is used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Structural Analogue for 4-Aminobutanoic Acid (GABA)
“(Azetidin-3-yl)acetic acid VIII” could be used as a structural analogue for 4-aminobutanoic acid (GABA) . This suggests that “1-(Azetidin-3-yl)azetidin-3-ol” could potentially be used in research related to GABA, a neurotransmitter in the human brain.
Preparation of Pharmaceutically Active Agents
“(3-Arylazetidin-3-yl)acetates IX and X” are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors . This indicates that “1-(Azetidin-3-yl)azetidin-3-ol” could be used in the development of new pharmaceuticals.
Synthetic Facets of Immensely Reactive Azetidines
Azetidines, such as “1-(Azetidin-3-yl)azetidin-3-ol”, are immensely reactive and have significant potential in synthetic chemistry . They are used in a variety of catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions . They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions .
Safety And Hazards
The safety information available indicates that “1-(Azetidin-3-yl)azetidin-3-ol” may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
1-(azetidin-3-yl)azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c9-6-3-8(4-6)5-1-7-2-5/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPZEBGUFUANNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)azetidin-3-ol |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.